
Sativanone
Übersicht
Beschreibung
Sativanone is a type of isoflavonoid with the molecular formula C17H16O5 . It has an average mass of 300.306 Da and a monoisotopic mass of 300.099762 Da . It’s found in the roots of Parochetus communis .
Synthesis Analysis
The synthesis of Sativanone involves a 4-step process that includes intramolecular cyclization to form the B ring of the isoflavanone . The first enantioselective synthesis of Sativanone has been accomplished using a methodology that involves a Pd-catalyzed decarboxylative asymmetric protonation .
Molecular Structure Analysis
Sativanone belongs to the group of isoflavonoids, which are characterized by a 3-phenylchromen-4-one skeleton . It has a defined stereo center .
Chemical Reactions Analysis
Sativanone is a dominant compound in Dalbergia odorifera and its content ranges from 5.8806 to 24.1200 mg/g . It’s also found in Ononis species, and the hairy root cultures (HRCs) of these plants produce a limited range of the scaffolds .
Physical And Chemical Properties Analysis
Sativanone is a flavonoid with a molecular weight of 300.3 g/mol . It’s a powder in physical form .
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Effects
- Neuroprotective and Neuromodulatory Properties :
- Studies on Nigella sativa, a plant in the same family as Sativanone, reveal neuropharmacological effects like anticonvulsant, antidepressant, anxiolytic, anti‐ischemic, analgesic, antipsychotic, and memory enhancement. It also shows protective effects against neurodegenerative diseases such as Alzheimer's, Parkinson's, and multiple sclerosis (Javidi, Razavi, & Hosseinzadeh, 2016).
Ethnopharmacological Relevance
- Traditional Medicinal Uses and Therapeutic Potential :
- Cannabis sativa, closely related to Sativanone, has a history of usage in traditional medicine for various ailments, including neurological and psychiatric illnesses. Its compounds, particularly cannabinoids, play roles in managing conditions like inflammation, pain, sleep disorders, and mental health issues (Bonini et al., 2018).
Obesity and Metabolic Effects
- Effects on Obesity and Metabolic Disorders :
- Nigella sativa has been researched for its anti-obesity characteristics. Clinical studies indicate that it can significantly reduce body weight, body mass index (BMI), and waist circumference (Namazi, Larijani, Ayati, & Abdollahi, 2018).
Antidepressant Properties
- Potential in Treating Depression :
- An investigation into Cannabis sativa seed extract showed antidepressant effects in a Drosophila melanogaster model, suggesting potential for Sativanone-related compounds in managing depression (Ahn et al., 2021).
Phytochemical and Pharmacological Properties
- Comprehensive Medicinal Properties :
- Research on Nigella sativa, a plant in the Sativanone family, underscores its extensive phytochemical and pharmacological potential, including antidiabetic, antitussive, anticancer, antioxidant, hepatoprotective, neuroprotective, and gastroprotective properties (Ahmad et al., 2020).
Anxiolytic Role and Neurological Therapeutics
- Anxiolytic Effects and Neurological Disease Treatment :
- Studies on Cannabis sativa extract indicate its use in calming and sedation, pointing to the anxiolytic role of cannabinoids, and suggesting potential therapeutic applications in anxiety-related disorders (Patel & Hillard, 2006).
Endocannabinoid Signaling
- Modulation of Synaptic Communication :
- Endocannabinoid signaling in the central nervous system, influenced by cannabis-derived compounds, plays a crucial role in regulating synaptic communication, indicating potential for therapeutic intervention in neurological disorders (Katona & Freund, 2008).
Structure-Activity Relationship in Neurological Diseases
- Therapeutic Agents in Neurodegenerative Diseases :
- Cannabis sativa compounds have shown promise in treating neurological diseases like Parkinson's, with ongoing research on their structure-activity relationship and neuroprotective effects (Prandi et al., 2018).
Potential in Motivational Disorders Treatment
- Treatment of Motivational Disorders :
- Research on cannabidiol (CBD), a nonpsychoactive constituent of Cannabis sativa, suggests therapeutic efficacy for treating motivational disorders such as drug addiction, anxiety, and depression (Zlebnik & Cheer, 2016).
Antimicrobial Properties
- Antimicrobial Activity Against Oral Pathogens :
- Nigella sativa compounds, including thymohydroquinone and thymoquinone, demonstrate significant antimicrobial activity against oral pathogenic bacteria, relevant to Sativanone's potential antimicrobial applications (Kokoska, Flesar, Halamová, & Vadlejch, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-11-4-6-12(15(8-11)21-2)14-9-22-16-7-10(18)3-5-13(16)17(14)19/h3-8,14,18H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVYBWHPTQRVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70561-31-8 | |
| Record name | Sativanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



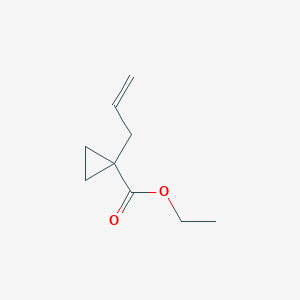
![[(2R,3S,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-2-[(2S)-3-[[(2R,3S)-5-[[(2R,3R)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B1252927.png)

![(2S,3R)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1252930.png)
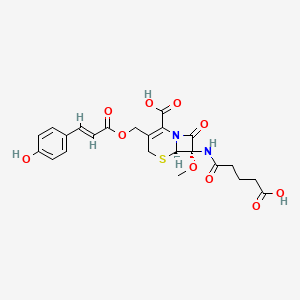

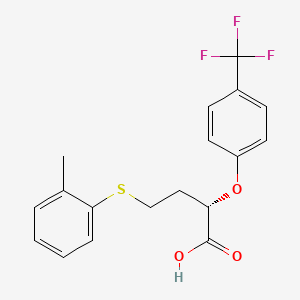
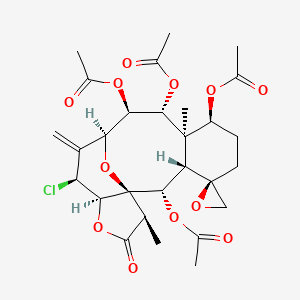
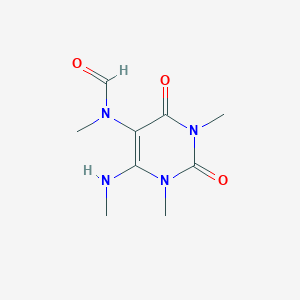
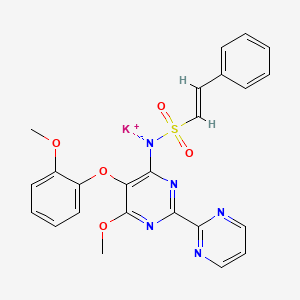
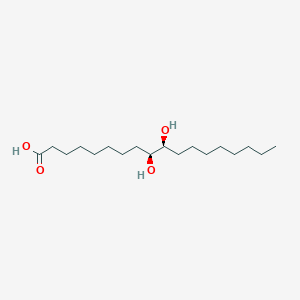
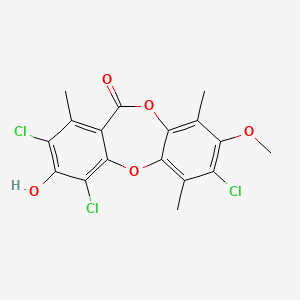
![4,10,11,11-Tetramethyltricyclo[5.3.1.0^{1,5}]undec-4-en-3-one](/img/structure/B1252947.png)
